molecular formula C20H16Cl2N4 B14151148 3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14151148
M. Wt: 383.3 g/mol
InChI Key: KBZDXIZTLRIVRU-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. This method offers advantages such as rapid synthesis, mild reaction conditions, and high yields .

Industrial Production Methods

the principles of green chemistry and the use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, can be applied to achieve efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to target tyrosine-protein kinases such as Lyn, Src, and Lck, which are involved in various cellular signaling pathways . By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both chlorophenyl groups

Properties

Molecular Formula

C20H16Cl2N4

Molecular Weight

383.3 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H16Cl2N4/c1-12-11-18(24-15-9-7-14(21)8-10-15)26-20(23-12)19(13(2)25-26)16-5-3-4-6-17(16)22/h3-11,24H,1-2H3

InChI Key

KBZDXIZTLRIVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C)C4=CC=CC=C4Cl

Origin of Product

United States

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